3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one
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Overview
Description
3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Preparation Methods
The synthesis of 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves radical trifluoromethylation, which introduces the trifluoromethyl group into the molecule through radical intermediates .
Chemical Reactions Analysis
3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules, making this compound a potential candidate for drug development.
Agrochemicals: The compound’s stability and reactivity make it suitable for use in the development of agrochemicals, such as herbicides and pesticides.
Materials Science: The unique properties of the trifluoromethyl group contribute to the development of advanced materials with improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to receptors and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one can be compared with other similar compounds that contain the trifluoromethyl group. Some of these compounds include:
4-(trifluoromethyl)benzylamine: This compound also features a trifluoromethyl group and is used in various chemical syntheses.
2,2’-bis(trifluoromethyl)diaminobiphenyl: This compound is used in the synthesis of polyimides, which are known for their thermal stability and mechanical properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of the trifluoromethyl group with the indene framework, leading to distinct chemical and physical characteristics.
Properties
IUPAC Name |
3-phenyl-2-[[2-(trifluoromethyl)phenyl]methyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3O/c24-23(25,26)20-13-7-4-10-16(20)14-19-21(15-8-2-1-3-9-15)17-11-5-6-12-18(17)22(19)27/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGDYZTCACBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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